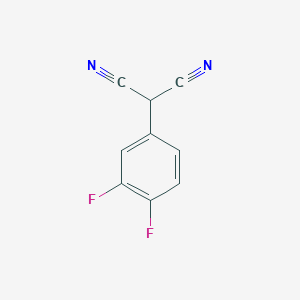

2-(3,4-Difluorophenyl)malononitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-difluorophenyl)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F2N2/c10-8-2-1-6(3-9(8)11)7(4-12)5-13/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEWAVWVTZCCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C#N)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving 2 3,4 Difluorophenyl Malononitrile and Its Derivatives

Synthesis of 2-(3,4-Difluorophenyl)malononitrile

The primary route for synthesizing 2-(3,4-difluorophenyl)malononitrile is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group.

The principal starting materials for the synthesis of 2-(3,4-difluorophenyl)malononitrile are 3,4-difluorobenzaldehyde (B20872) and malononitrile (B47326).

3,4-Difluorobenzaldehyde: This aromatic aldehyde serves as the carbonyl component in the condensation reaction. It is a commercially available reagent, often used as a starting point in the synthesis of various fluorinated organic compounds. google.com

Malononitrile (Propanedinitrile): As the active methylene component, malononitrile's central CH₂ group is highly acidic due to the electron-withdrawing effect of the two adjacent nitrile (-CN) groups. This acidity facilitates its deprotonation to form a reactive carbanion, which is key to the Knoevenagel condensation. nih.gov The industrial-scale synthesis of malononitrile itself has evolved. A common laboratory and industrial method involves the dehydration of cyanoacetamide. This transformation is typically achieved using strong dehydrating agents such as phosphorus pentachloride or phosphorus oxychloride. orgsyn.orggoogle.com For instance, cyanoacetamide can be refluxed with phosphorus oxychloride in a solvent like ethylene dichloride to produce malononitrile, which is then isolated by distillation. orgsyn.org Optimization of this precursor's synthesis focuses on improving yield and purity while managing the hazardous nature of the reagents. orgsyn.orggoogle.com

The Knoevenagel condensation of 3,4-difluorobenzaldehyde with malononitrile can be conducted under a variety of conditions, and optimization is key to achieving high efficiency.

Catalysts: The reaction is base-catalyzed. Traditionally, weak organic bases like piperidine (B6355638) have been employed. nih.gov However, modern protocols often utilize more efficient and recyclable catalytic systems.

Solvents: Ethanol is a frequently used solvent, sometimes in a mixture with water. orientjchem.org The choice of solvent can influence reaction rates and facilitate product isolation, as the product often precipitates from the reaction mixture.

Temperature: The reaction can proceed at room temperature or require heating (reflux) to achieve a reasonable rate, depending on the reactivity of the substrates and the catalyst used. nih.govorientjchem.org

Optimization studies typically involve screening different catalysts, catalyst loadings, solvents, and temperatures to find the ideal balance for maximum yield and minimum reaction time. For a model reaction between benzaldehyde and malononitrile, parameters such as the amount of catalyst and the type of solvent were systematically varied to enhance product yield. nih.govorientjchem.org

Several strategies have been developed to enhance the yield and sustainability of the synthesis of 2-(3,4-difluorophenyl)malononitrile and its analogues.

Advanced Catalysts: A significant advancement is the shift from homogeneous basic catalysts to heterogeneous catalysts. These offer advantages such as high efficiency, ease of separation from the reaction mixture, and reusability. nih.gov Examples include magnetic nanoparticles (e.g., Fe₃O₄) and metal-organic frameworks (MOFs), which can be easily recovered using a magnet or by filtration. orientjchem.orgresearchgate.net

Catalyst Concentration: Optimizing the catalyst loading is a critical step. For the Fe₃O₄ nanoparticle-catalyzed Knoevenagel condensation, it was found that increasing the catalyst amount up to 20 mol% improved the product yield to 94%, with no further benefit at higher concentrations. orientjchem.org

Alternative Energy Sources: To accelerate the reaction, alternative energy sources are employed. Microwave irradiation has been shown to dramatically reduce reaction times to under 10 minutes while providing excellent yields (often exceeding 90%). eurekaselect.com Similarly, ultrasound irradiation has been utilized to promote the condensation with high efficiency.

Synthesis of Difluorophenyl-Malononitrile Scaffolds and Derivatives

The synthetic principles applied to 2-(3,4-difluorophenyl)malononitrile can be extended to a broader range of difluorophenyl-malononitrile scaffolds and their derivatives, which are valuable intermediates in medicinal chemistry and materials science.

The Knoevenagel condensation is the cornerstone for the synthesis of this class of compounds. eurekaselect.com It is a versatile and reliable method for creating the ylidene bond (C=C) between the aromatic aldehyde and the malononitrile unit. The general mechanism involves the initial deprotonation of malononitrile by a base to form a stabilized carbanion. nih.gov This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the difluorobenzaldehyde. The resulting intermediate undergoes dehydration to yield the final α,β-unsaturated dinitrile product. nih.gov The reaction's broad applicability allows for the synthesis of a diverse library of derivatives by varying the substitution patterns on the aromatic aldehyde. orientjchem.orgnih.gov

The choice of catalyst is paramount in optimizing the Knoevenagel condensation. Research has focused on developing catalysts that are not only highly active but also environmentally benign and reusable. A wide array of both homogeneous and heterogeneous catalysts has been evaluated.

Homogeneous Catalysts: Simple bases like piperidine and various ammonium salts are effective but can be difficult to separate from the product mixture. nih.gov

Heterogeneous Catalysts: These are preferred in modern synthesis due to their operational simplicity and recyclability. nih.gov

Magnetic Nanoparticles (MNPs): Fe₃O₄ nanoparticles have proven to be a highly efficient, green, and magnetically recoverable catalyst for the Knoevenagel condensation, providing excellent yields in short reaction times. orientjchem.org

Metal-Organic Frameworks (MOFs): MOFs, such as ZIF-8, and their magnetic composites can act as robust catalysts. researchgate.net Their porous structure and the presence of both Lewis acid (metal) and basic sites can enhance catalytic activity. nih.gov

Supported Bimetallic Nanoparticles: Nickel/Copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT) have demonstrated high catalytic performance under mild, room-temperature conditions. nih.gov

Mixed Metal Oxides: Solid catalysts like CeZrO₄ have also been successfully employed for the Knoevenagel condensation of aldehydes with active methylene compounds. researchgate.net

The performance of various catalysts in Knoevenagel condensation reactions is summarized in the table below, using the reaction of an aromatic aldehyde with malononitrile as a representative example.

| Catalyst | Aldehyde Substrate | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Fe₃O₄ (20 mol%) | Benzaldehyde | Ethanol | Reflux | 30 min | 94 | orientjchem.org |

| NiCu@MWCNT | 4-Iodobenzaldehyde | Water/Methanol (1:1) | Room Temp. | 10 min | 96 ± 3 | nih.gov |

| NiCu@MWCNT | 4-Fluorobenzaldehyde | Water/Methanol (1:1) | Room Temp. | 35 min | 74 ± 3 | nih.gov |

| HKUST-ED (MOF) | Benzaldehyde | Ethanol | Room Temp. | 5 min | 99 | nih.gov |

| Piperidine | 4-Fluorobenzaldehyde | Isopropanol | 343 K (70 °C) | 24 h | Not specified | nih.gov |

Knoevenagel Condensation Reactions in Difluorophenyl-Malononitrile Synthesis

Solvent Effects on Knoevenagel Pathways

The selection of a solvent plays a critical role in the Knoevenagel condensation, affecting reaction rates, yields, and the ease of product isolation. While traditional organic solvents have been widely used, there is a growing emphasis on greener and more sustainable alternatives.

Research has demonstrated that a variety of solvents can be employed for the Knoevenagel condensation of aromatic aldehydes with malononitrile. Studies on similar systems have explored the efficacy of different media, including ethanol, water, and solvent-free conditions. For instance, in the synthesis of various benzylidenemalononitrile derivatives, a water/methanol mixture has been shown to be highly effective, leading to high yields in short reaction times. nih.gov The use of aqueous media is particularly advantageous due to its environmental benefits and often simplifies product work-up, as the product may precipitate directly from the reaction mixture. niscpr.res.in

The choice of catalyst is also intertwined with the solvent system. For example, heterogeneous catalysts can be readily recovered from the reaction mixture, especially in aqueous or biphasic systems, enhancing the sustainability of the process. The optimization of both solvent and catalyst is crucial for developing efficient and environmentally benign synthetic protocols for 2-(3,4-difluorobenzylidene)malononitrile.

Michael Addition Strategies for Difluorophenyl-Malononitrile Derivatives

The electron-withdrawing nature of the two cyano groups and the difluorophenyl ring in 2-(3,4-difluorobenzylidene)malononitrile renders the β-carbon of the double bond highly electrophilic and susceptible to nucleophilic attack via a Michael addition. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, leading to a diverse range of functionalized malononitrile derivatives.

A wide array of nucleophiles, including carbanions (such as those derived from β-ketoesters, malonates, and other active methylene compounds), amines, thiols, and alcohols, can be employed as Michael donors. The reaction is typically catalyzed by a base, which generates the nucleophile in situ. The resulting Michael adducts are often versatile intermediates that can undergo further transformations.

While specific studies on 2-(3,4-difluorobenzylidene)malononitrile are not extensively detailed in the provided search results, the general principles of the Michael addition are well-established for a variety of α,β-unsaturated carbonyl compounds and their analogues. wikipedia.orgyoutube.com The reaction mechanism involves the 1,4-conjugate addition of the nucleophile to the activated alkene, followed by protonation to yield the final product. wikipedia.org The stereochemical outcome of the Michael addition can often be controlled by the choice of catalyst and reaction conditions, leading to the formation of new stereocenters.

Multi-Component Reactions (MCRs) for Complex Difluorophenyl-Malononitrile Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. 2-(3,4-Difluorophenyl)malononitrile and its precursor, 3,4-difluorobenzaldehyde, are valuable components in various MCRs for the synthesis of highly functionalized heterocyclic and carbocyclic systems.

One-Pot Synthesis Approaches

One-pot syntheses involving 3,4-difluorobenzaldehyde and malononitrile alongside other reactants have been developed to construct complex molecular frameworks in a single step. These reactions often proceed through a cascade of sequential transformations, such as Knoevenagel condensation followed by Michael addition and subsequent cyclization.

For example, the three-component reaction of an aromatic aldehyde, malononitrile, and an active methylene compound, such as dimedone or a pyrazolone, can lead to the formation of various heterocyclic systems like pyran-annulated derivatives. researchgate.net In such reactions, the initially formed 2-(3,4-difluorobenzylidene)malononitrile acts as a key intermediate that undergoes a subsequent Michael addition and cyclization. The use of various catalysts, including Lewis acids, bases, and even green catalysts like sodium citrate, can facilitate these transformations. researchgate.net The choice of reactants and reaction conditions can be tuned to direct the reaction towards the desired product architecture.

A notable example is the synthesis of pyrrolo[2,3-d]pyrimidine derivatives through a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx While not directly involving 2-(3,4-difluorophenyl)malononitrile, this illustrates the power of one-pot MCRs in constructing complex heterocyclic systems from simple building blocks.

Tandem Reaction Sequences

Tandem reactions, also known as cascade or domino reactions, involve two or more bond-forming transformations that occur sequentially in a single synthetic operation without the isolation of intermediates. These processes are highly efficient and can rapidly build molecular complexity.

A common tandem sequence involving malononitrile derivatives is the Knoevenagel-Michael-cyclocondensation reaction. rsc.org In this sequence, the initial Knoevenagel condensation between an aldehyde (e.g., 3,4-difluorobenzaldehyde) and malononitrile generates an electrophilic alkene. This intermediate then undergoes a Michael addition with a suitable nucleophile, and the resulting adduct cyclizes to form a stable heterocyclic ring. For instance, the reaction of malononitrile, various aldehydes, and dimedone can be catalyzed by an acetic acid functionalized ionic liquid to produce tetrahydrobenzo[b]pyrans in a tandem fashion. rsc.org

Another innovative tandem approach involves the in-situ generation of the aldehyde from a more stable precursor, such as a benzyl alcohol. A light-driven cascade reaction for the preparation of benzylidenemalononitrile derivatives has been developed using water as the reaction medium. In this process, benzyl alcohols are oxidized to benzaldehydes in situ, which then undergo a Knoevenagel condensation with malononitrile. uni-regensburg.de

Cyclization Reactions in the Formation of Difluorophenyl-Malononitrile Heterocycles

The versatile reactivity of the malononitrile moiety and the difluorophenyl group in 2-(3,4-Difluorophenyl)malononitrile and its derivatives makes them excellent precursors for the synthesis of a wide variety of heterocyclic compounds. Cyclization reactions can occur through various mechanisms, often following an initial intermolecular reaction such as a Michael addition or as part of a multi-component reaction sequence.

For instance, the reaction of 2-[bis(methylthio)methylene] malononitrile with diaminoalkanes leads to the formation of novel 2-(imidazolidin or tetrahydropyrimidin-2-ylidene) malononitrile derivatives through a cyclocondensation reaction. tsijournals.com This demonstrates how the malononitrile unit can be incorporated into a heterocyclic ring system.

Furthermore, MCRs are a powerful tool for the direct synthesis of complex heterocyclic structures. The one-pot reaction of 4-acetylpyridine, malononitrile, and dimedone or cyclohexa-1,3-dione affords 4-methyl-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene derivatives. nih.gov The proposed mechanism involves an initial condensation followed by a Michael-type addition and subsequent in situ cyclization. nih.gov These examples highlight the potential of utilizing 2-(3,4-Difluorophenyl)malononitrile derivatives in similar cyclization strategies to generate novel fluorine-containing heterocycles.

Nucleophilic Substitution and Coupling Reactions for Derivative Synthesis

The difluorophenyl ring in 2-(3,4-Difluorophenyl)malononitrile is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by the electron-withdrawing malononitrile group. This provides a pathway for further functionalization of the aromatic ring. Additionally, palladium-catalyzed coupling reactions are a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds on aromatic systems.

In SNAr reactions, a nucleophile replaces a leaving group on the aromatic ring. While fluorine is not a typical leaving group in classical SNAr reactions, the presence of two fluorine atoms and the activating effect of the malononitrile moiety could potentially facilitate such transformations under specific conditions. More commonly, if a different leaving group (e.g., a halogen other than fluorine) were present on the phenyl ring, SNAr reactions would be more facile. The mechanism of SNAr reactions can be either a two-step addition-elimination process via a Meisenheimer complex or a concerted mechanism. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are indispensable tools in modern organic synthesis for the formation of C-C bonds. masterorganicchemistry.comharvard.eduwikipedia.org If a halogen atom (e.g., bromine or iodine) were introduced onto the difluorophenyl ring of a malononitrile derivative, these coupling reactions could be employed to introduce a wide variety of substituents, including alkyl, alkenyl, and aryl groups. The Suzuki reaction typically involves the coupling of an organoboron compound with an organohalide, while the Heck reaction couples an alkene with an organohalide. masterorganicchemistry.comwikipedia.org These reactions offer a powerful strategy for the synthesis of highly diverse derivatives of 2-(3,4-Difluorophenyl)malononitrile.

Electrocatalytic Approaches in Malononitrile-Mediated Reactions

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding the need for harsh reagents. In the context of malononitrile chemistry, electrocatalysis has been successfully employed for the synthesis of benzylidene malononitrile derivatives. A one-pot electrochemical approach has been demonstrated for the synthesis of 2-(4-fluorobenzylidene)malononitrile, achieving high yields without the need for additional reagents. This process involves the electrolysis of a mixture of the corresponding aldehyde and malononitrile in a suitable solvent at a constant voltage.

The general principle of this electrocatalytic Knoevenagel condensation involves the in-situ generation of a catalytic base. This can be achieved through the reduction of a suitable precursor at the cathode. The generated base then deprotonates the malononitrile, which subsequently attacks the carbonyl group of the aldehyde. This methodology can be extended to the synthesis of 2-(3,4-Difluorophenyl)malononitrile derivatives by utilizing 3,4-difluorobenzaldehyde as the starting material. The reaction parameters, such as the choice of electrode material, solvent, and applied voltage, can be optimized to maximize the yield of the desired product.

Table 1: Electrocatalytic Synthesis of a Benzylidene Malononitrile Derivative

| Parameter | Value/Condition | Reference |

| Reactants | 4-Fluorobenzaldehyde, Malononitrile | |

| Electrode | Graphite plate (anode and cathode) | |

| Voltage | 5.0 V | |

| Solvent | Acetone | |

| Yield | 82% |

Derivatization via Addition to Alpha-Ketols

The reaction of malononitriles with α-hydroxy ketones (alpha-ketols) provides a pathway to various heterocyclic compounds. While specific examples involving 2-(3,4-Difluorophenyl)malononitrile are not extensively documented, the general reactivity of malononitriles with α-dicarbonyl compounds and their derivatives can be extrapolated. For instance, the reaction of malononitrile with benzoin (an α-hydroxy ketone) has been a subject of study, with the structures of the resulting products being reassigned over time.

The initial step in this reaction is typically a Knoevenagel condensation between the malononitrile and one of the carbonyl groups of the α-dicarbonyl compound (or the ketone functionality of the α-ketol). This is followed by an intramolecular cyclization, often involving the hydroxyl group of the α-ketol or a second molecule of the malononitrile derivative. The reaction conditions, such as the choice of base and solvent, can influence the final product. For 2-(3,4-Difluorophenyl)malononitrile, a similar reaction pathway with an α-ketol like benzoin would be expected to yield a highly functionalized heterocyclic system.

Formation of Thiazolidin-2-ylidene Malononitrile Derivatives

Thiazolidin-2-ylidene malononitrile derivatives are a class of heterocyclic compounds with potential applications in medicinal chemistry. The synthesis of (±)-2-{3-[1-(2,4-Difluorophenyl)ethyl]-1,3-thiazolidin-2-ylidene}malononitrile has been reported, providing a clear synthetic route that can be adapted for the 3,4-difluorophenyl analogue.

The synthesis involves the reaction of 2-(thiazolidin-2-ylidene)malononitrile with a suitable electrophile, in this case, 1-(1-chloroethyl)-2,4-difluorobenzene, in the presence of a base such as potassium carbonate. For the synthesis of a derivative of 2-(3,4-Difluorophenyl)malononitrile, a plausible approach would involve the initial Knoevenagel condensation of 3,4-difluorobenzaldehyde with a thiazolidine derivative containing an active methylene group. Alternatively, a multi-component reaction involving 3,4-difluorobenzaldehyde, a source of the thiazolidine ring (such as a cysteine derivative), and malononitrile could be envisioned.

Table 2: Synthesis of a Substituted Thiazolidin-2-ylidene Malononitrile

| Reactant 1 | Reactant 2 | Base | Solvent | Yield | Reference |

| 2-(thiazolidin-2-ylidene)malononitrile | 1-(1-chloroethyl)-2,4-difluorobenzene | Potassium carbonate | Acetonitrile | 92% |

Preparation of Fluoren-9-ylidene Malononitrile Derivatives

Fluoren-9-ylidene malononitrile derivatives are of interest due to their potential applications in materials science, stemming from their electronic and photophysical properties. The synthesis of these compounds is typically achieved through a Knoevenagel condensation of a fluorenone derivative with malononitrile.

The reaction involves heating the fluorenone and malononitrile in the presence of a base, such as piperidine or titanium tetrachloride with a tertiary amine, in a suitable solvent like pyridine or ethanol. This method has been successfully applied to synthesize a variety of substituted fluoren-9-ylidene malononitriles. To prepare a 2-(3,4-Difluorophenyl) substituted derivative, one would start with an appropriately substituted fluorenone precursor bearing the 3,4-difluorophenyl group. The general applicability of the Knoevenagel condensation suggests that this would be a viable synthetic route.

Synthesis of Dicyanoisophorone Derivatives

Dicyanoisophorone derivatives are valuable building blocks in the synthesis of near-infrared fluorescent probes and other functional materials. The core structure is typically synthesized via a Knoevenagel condensation between isophorone and malononitrile.

This reaction is generally catalyzed by a base, such as piperidine or an amine-functionalized catalyst, and can be carried out in a suitable solvent or under solvent-free conditions. To incorporate the 2-(3,4-Difluorophenyl) moiety, one would start with 2-(3,4-Difluorophenyl)malononitrile and react it with isophorone under standard Knoevenagel conditions. The electron-withdrawing nature of the difluorophenyl group is not expected to significantly hinder the condensation.

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Mechanisms (e.g., Knoevenagel–Michael Condensation)

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an active methylene compound, such as 2-(3,4-Difluorophenyl)malononitrile, with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst. The mechanism proceeds through several key steps:

Deprotonation: The basic catalyst removes a proton from the α-carbon of the malononitrile, forming a resonance-stabilized carbanion (enolate). The electron-withdrawing difluorophenyl and cyano groups enhance the acidity of this proton, facilitating its removal.

Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of an alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst or the solvent, to yield a β-hydroxy dinitrile adduct.

Dehydration: This adduct readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, the benzylidene malononitrile derivative. This elimination is often spontaneous or can be promoted by heat or acid.

In many instances, the Knoevenagel condensation is followed by a Michael addition, leading to a Knoevenagel-Michael cascade reaction . This occurs when the initial Knoevenagel product, an electron-deficient alkene, reacts with another nucleophile present in the reaction mixture. In the context of reactions involving excess malononitrile, the carbanion of a second malononitrile molecule can act as the Michael donor.

The mechanism of the subsequent Michael addition involves:

Conjugate Addition: The malononitrile carbanion attacks the β-carbon of the α,β-unsaturated Knoevenagel product.

Protonation: The resulting enolate is protonated to give the final Michael adduct.

Role of Intermediates in Reaction Pathways

In the synthesis and transformation of 2-(3,4-difluorophenyl)malononitrile and its derivatives, the formation of specific intermediates is crucial in dictating the reaction pathway and the final product structure. While direct studies on 2-(3,4-difluorophenyl)malononitrile are not extensively detailed in the provided search results, plausible reaction mechanisms and key intermediates can be inferred from reactions involving structurally similar arylmalononitriles and related compounds.

A common feature in base-promoted reactions of active methylene compounds like malononitrile is the formation of a carbanion intermediate . In the presence of a base, the methylene proton of the malononitrile derivative is abstracted, leading to a resonance-stabilized carbanion. This nucleophilic intermediate is central to various carbon-carbon bond-forming reactions. For instance, in a proposed mechanism for the reaction of phenacylmalononitriles (which are structurally analogous to arylmalononitriles) with dialkyl but-2-ynedioates, the initial step is the deprotonation by a base to form a carbanion. This carbanion then participates in a Michael addition to an electron-deficient alkyne, initiating a cascade of reactions that can lead to complex heterocyclic structures beilstein-journals.org.

Another significant class of intermediates is the arylidene malononitrile species. These are typically formed through Knoevenagel condensation between an aryl aldehyde (such as 3,4-difluorobenzaldehyde) and malononitrile. The resulting α,β-unsaturated nitrile is a versatile intermediate that can undergo further transformations. For example, in the synthesis of imidazopyridine derivatives, the arylidene malononitrile intermediate is formed first and then undergoes a Michael addition with an amine, followed by intramolecular cyclization to yield the final heterocyclic product nih.gov. The reactivity of the arylidene malononitrile intermediate is enhanced by the electron-withdrawing nature of the cyano groups, making the β-carbon susceptible to nucleophilic attack.

In some multi-component reactions, a series of intermediates can be formed in a domino sequence. For example, in a base-catalyzed reaction leading to cyclopentenyl derivatives, a proposed mechanism involves the initial carbanion addition, followed by intramolecular cyclization to form a cyclic species. This can then undergo further transformations, such as ring-opening and subsequent cyclization, to yield more complex molecular architectures. In one such proposed pathway, a bridged cyclic 2-oxabicyclo[2.2.1]hept-5-ene intermediate was suggested, which then undergoes hydration and ring-opening to form a cyclopentenyl intermediate beilstein-journals.org.

The table below summarizes some of the key types of intermediates proposed in the reaction pathways of arylmalononitrile derivatives, based on analogous systems.

| Intermediate Type | Preceding Reactant(s) | Subsequent Reaction Type | Role in Pathway |

| Carbanion | Arylmalononitrile, Base | Michael Addition, Nucleophilic Addition | Initiates C-C bond formation |

| Arylidene Malononitrile | Aryl Aldehyde, Malononitrile | Michael Addition, Cyclization | Versatile building block for heterocycles |

| Cyclic Intermediates | Arylmalononitrile derivative, Alkyne | Ring-opening, Hydration, Cyclization | Leads to complex polycyclic systems |

It is important to note that the stability and reactivity of these intermediates are influenced by the substituents on the aromatic ring. The presence of two fluorine atoms in the 3 and 4 positions of the phenyl ring in 2-(3,4-difluorophenyl)malononitrile would likely enhance the acidity of the methylene protons, facilitating the formation of the carbanion intermediate. Furthermore, the electron-withdrawing nature of the difluorophenyl group would influence the electrophilicity of the arylidene intermediate, affecting its reactivity in subsequent steps.

Catalytic Cycles and Active Species Identification

The synthesis and transformation of 2-(3,4-difluorophenyl)malononitrile and its derivatives often rely on catalytic processes to achieve high efficiency and selectivity. The identification of active species and the elucidation of catalytic cycles are essential for understanding and optimizing these reactions.

Knoevenagel Condensation: The formation of 2-(3,4-difluorophenyl)malononitrile itself is typically achieved through a Knoevenagel condensation of 3,4-difluorobenzaldehyde with malononitrile. This reaction is often catalyzed by a base. A plausible catalytic cycle involves the following steps:

Activation of the Methylene Compound: The basic catalyst (e.g., an amine or a metal oxide) deprotonates the malononitrile to form a nucleophilic carbanion (the active species) nih.gov.

Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the 3,4-difluorobenzaldehyde.

Intermediate Formation: An alkoxide intermediate is formed.

Protonation and Dehydration: The alkoxide is protonated, and subsequent elimination of a water molecule yields the 2-(3,4-difluorobenzylidene)malononitrile product and regenerates the catalyst nih.gov.

In heterogeneous catalysis, bifunctional catalysts containing both acidic and basic sites can be particularly effective. The Lewis acid sites (e.g., metal centers in a metal-organic framework) can activate the carbonyl group of the aldehyde, while the basic sites (e.g., amine groups) deprotonate the malononitrile nih.gov.

Palladium-Catalyzed Arylation: For the synthesis of aryl malononitriles from aryl halides, palladium-catalyzed cross-coupling reactions are employed. A general catalytic cycle for the arylation of malononitrile with an aryl bromide (e.g., 1-bromo-3,4-difluorobenzene) is believed to proceed as follows:

Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl bromide to form a Pd(II)-aryl complex.

Transmetalation/Deprotonation: In the presence of a base, the malononitrile is deprotonated to form a malononitrile anion. This anion then coordinates to the palladium center, displacing the bromide ligand.

Reductive Elimination: The aryl and malononitrile ligands on the palladium center undergo reductive elimination to form the 2-(3,4-difluorophenyl)malononitrile product and regenerate the Pd(0) catalyst.

The choice of ligand is crucial for the efficiency of this process, with bulky electron-rich phosphine ligands often favoring the reductive elimination step organic-chemistry.org.

The table below outlines the key components of catalytic cycles for relevant reactions.

| Reaction Type | Catalyst Type | Active Species | Key Catalytic Steps |

| Knoevenagel Condensation | Base (e.g., amine) | Malononitrile carbanion | Deprotonation, Nucleophilic attack, Dehydration, Catalyst regeneration |

| Knoevenagel Condensation | Bifunctional (Acid/Base) | Malononitrile carbanion, Activated aldehyde | Aldehyde activation, Deprotonation, Nucleophilic attack, Dehydration |

| Palladium-Catalyzed Arylation | Pd(0) complex with phosphine ligand | Pd(0) species, Pd(II)-aryl complex | Oxidative addition, Transmetalation/Deprotonation, Reductive elimination |

The identification of the active catalytic species is often achieved through a combination of experimental techniques, such as in-situ spectroscopy, and computational studies. For instance, in the Knoevenagel condensation catalyzed by a bifunctional framework, the metal centers and incorporated amine groups are proposed to act as the Lewis acid and basic sites, respectively nih.gov.

Radical Generation in Electrosynthesis and Photoredox Processes

Recent advancements in synthetic chemistry have highlighted the utility of radical intermediates, which can be generated under mild conditions using electrosynthesis and photoredox catalysis. While specific studies on 2-(3,4-difluorophenyl)malononitrile in these contexts are not detailed in the provided search results, the general principles can be applied to understand its potential for radical generation.

Electrosynthesis: In electrosynthesis, an electrical current is used to drive chemical reactions. Aryl radicals can be generated electrochemically from various precursors. For instance, aryl organoboron reagents can be oxidized at an anode to produce aryl radicals nih.govresearchgate.netnih.gov. A proposed mechanism involves the anodic oxidation of an aryltrifluoroborate salt to generate the corresponding aryl radical nih.govresearchgate.net. This radical can then be trapped by various reagents to form new carbon-heteroatom or carbon-carbon bonds. Pulsed electrosynthesis has been shown to be effective in mitigating challenges such as electrode passivation and homocoupling of the generated radicals nih.govresearchgate.netnih.gov. Given the presence of the aryl group, it is conceivable that a derivative of 2-(3,4-difluorophenyl)malononitrile, such as a corresponding organoboron compound, could serve as a precursor for the electrochemical generation of a 2-(dicyanomethyl)-3,4-difluorophenyl radical.

Photoredox Catalysis: Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, leading to the formation of radical intermediates. In the context of fluorinated aromatic compounds, photoredox catalysis has been employed for C-H fluorination nih.govmdpi.com. A general mechanism involves the excitation of a photocatalyst by visible light, followed by an electron transfer event with the aromatic substrate to generate an arene radical cation nih.gov. This highly reactive intermediate can then react with a fluoride source to form the fluorinated product.

Alternatively, photoredox catalysis can be used to generate aryl radicals from aryl halides or other precursors. For example, aryl thianthrenium salts can be reduced by an excited photocatalyst to generate an aryl radical mdpi.com. This radical can then participate in various coupling reactions. The difluorophenyl moiety in 2-(3,4-difluorophenyl)malononitrile would influence its redox properties, making it a potential substrate for such photoredox transformations.

The generation of radical species from 2-(3,4-difluorophenyl)malononitrile or its derivatives in these processes would open up new avenues for its functionalization. The table below summarizes the potential pathways for radical generation.

| Process | Precursor Type | Radical Species Generated | Proposed Mechanism |

| Electrosynthesis | Aryl organoboron derivative | Aryl radical | Anodic oxidation |

| Photoredox Catalysis | Aromatic compound (e.g., 2-(3,4-difluorophenyl)malononitrile) | Arene radical cation | Single-electron oxidation by excited photocatalyst |

| Photoredox Catalysis | Aryl halide or sulfonium salt derivative | Aryl radical | Single-electron reduction by excited photocatalyst |

The reactivity of the generated radicals would be influenced by the presence of the dicyanomethylene group. This group is strongly electron-withdrawing, which would affect the stability and subsequent reaction pathways of the radical intermediate.

Spectroscopic Characterization and Structural Elucidation Studies of 2 3,4 Difluorophenyl Malononitrile and Its Derivatives

Vibrational Spectroscopy Research (FT-IR, FT-Raman)

Analysis of Characteristic Functional Group Frequencies

The analysis of characteristic functional group frequencies in the FT-IR and FT-Raman spectra is fundamental to the structural elucidation of these compounds. The nitrile (C≡N) stretching vibration is a particularly strong and sharp indicator, typically appearing in the 2200-2260 cm⁻¹ region of the infrared spectrum. ucalgary.cauc.edu For instance, in derivatives like 2-benzylidenemalononitrile, this C≡N stretch is observed around 2250 cm⁻¹. ucalgary.ca

Other significant functional groups, such as carbonyl (C=O) and amine (NH₂) groups, when present in derivatives, also exhibit characteristic absorption bands. The C=O stretch is typically found in the range of 1670-1740 cm⁻¹, with its exact position influenced by conjugation and substituent effects. uc.edu For example, ketones generally show a strong C=O stretch between 1705-1725 cm⁻¹. uc.edu Primary and secondary amines and amides display N-H stretching vibrations from 3060-3550 cm⁻¹. uc.edu

| Functional Group | Characteristic Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C≡N (Nitrile) | 2260-2240 | Medium |

| C=O (Ketone) | 1725-1705 | Strong |

| N-H (Amine/Amide) | 3550-3060 | Medium-Strong |

Conformational Analysis through Vibrational Modes

Vibrational spectroscopy is also instrumental in the conformational analysis of 2-(3,4-Difluorophenyl)malononitrile and its derivatives. Different spatial arrangements of atoms, or conformers, can give rise to distinct vibrational spectra. By comparing experimental spectra with theoretical calculations for different possible conformers, the most stable conformation in the solid state or in solution can be determined. The presence of multiple conformers can be indicated by the appearance of additional bands in the vibrational spectra. nih.gov For example, studies on similar nitrile-containing aromatic compounds have utilized this approach to identify the predominant conformers and understand the influence of substituents on the molecular geometry. nih.govnih.gov

Potential Energy Distribution (PED) Analysis

To gain a more quantitative understanding of the vibrational modes, Potential Energy Distribution (PED) analysis is often employed. nih.gov PED analysis involves theoretical calculations that assign the contributions of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. nih.gov This method provides a detailed assignment of the observed spectral bands and helps to resolve ambiguities in the interpretation of complex spectra where vibrational modes may be coupled. nih.govresearchgate.net For benzonitrile derivatives, PED analysis has been crucial in accurately assigning the vibrational modes of the aromatic ring and the nitrile group. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Research (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural characterization of 2-(3,4-Difluorophenyl)malononitrile and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Proton Chemical Shift Assignments and Aromatic Region Analysis

In the ¹H NMR spectrum, the chemical shifts (δ) of the protons provide valuable information about their electronic environment. oregonstate.edu For 2-(substituted benzylidene)malononitrile derivatives, the vinylic proton typically appears as a singlet downfield, often in the range of δ 8.2-8.7 ppm. rsc.org The protons on the aromatic ring exhibit complex splitting patterns due to spin-spin coupling and are generally observed in the region of δ 7.0-8.5 ppm. oregonstate.eduscielo.br The specific chemical shifts and coupling constants in this region are highly sensitive to the nature and position of substituents on the phenyl ring. For instance, electron-withdrawing groups tend to shift the signals of nearby protons downfield (to higher ppm values), while electron-donating groups cause an upfield shift. chemistrysteps.com

| Proton Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (Ar-H) | 6.0-9.5 |

| Vinylic (=CH) | 4.5-7.0 |

| Alkyl (R-CH) | 0.8-1.9 |

Carbon Chemical Shift Assignments and Structural Correlations

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom gives a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and electronic environment. udel.edu For derivatives of 2-(phenyl)malononitrile, the carbon atoms of the nitrile groups (C≡N) typically resonate around δ 113-115 ppm. rsc.org The quaternary carbon of the malononitrile (B47326) moiety appears further upfield, for example at δ 82.30 ppm in 2-benzylidenemalononitrile. rsc.org The carbons of the aromatic ring are found in the range of δ 125-170 ppm. oregonstate.edu The specific chemical shifts of the aromatic carbons can be correlated with the electronic effects of the substituents, providing further confirmation of the molecular structure. hw.ac.uk

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| C≡N (Nitrile) | 110-120 |

| Aromatic (Ar-C) | 125-170 |

| Alkene (=C) | 120-160 |

| Alkyne (C≡C) | 70-110 |

Two-Dimensional NMR Techniques (e.g., COSY) for Connectivity Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful method for determining molecular structure by resolving overlapping signals and revealing interactions between nuclei. wikipedia.orgu-szeged.hu Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that identifies spin-spin couplings between nuclei of the same type, typically protons (¹H-¹H COSY). libretexts.org This technique is instrumental in establishing the connectivity of protons that are coupled through two to three bonds. libretexts.orglibretexts.org

In the ¹H-¹H COSY spectrum of 2-(3,4-Difluorophenyl)malononitrile, cross-peaks appear off the diagonal, indicating which protons are coupled to each other. libretexts.org The spectrum would be expected to show correlations between the protons on the difluorophenyl ring. For instance, the proton at position 2 of the ring would show a correlation to the proton at position 6, and the proton at position 6 would show a correlation to the proton at position 5. These correlations help in the unambiguous assignment of the aromatic proton signals, which can be complex due to coupling with each other and with the fluorine atoms. The methine proton (CH) of the malononitrile group would not be expected to show COSY correlations with the aromatic protons as they are separated by more than three bonds.

The analysis of COSY spectra for fluorinated compounds can be particularly valuable. While ¹⁹F NMR is a powerful tool on its own, ¹H-¹H COSY helps to map out the proton framework of the molecule, which is a critical piece of the structural puzzle. nih.govnih.gov

Table 1: Expected ¹H-¹H COSY Correlations for 2-(3,4-Difluorophenyl)malononitrile

| Proton 1 | Proton 2 | Expected Correlation |

|---|---|---|

| H-2 | H-6 | Yes (meta coupling) |

| H-5 | H-6 | Yes (ortho coupling) |

| Aromatic Protons | Methine Proton | No |

Theoretical NMR Analysis using GIAO Method

Predicting NMR chemical shifts through quantum chemical methods has become a vital tool for structural assignment, especially for complex molecules or where empirical data is ambiguous. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a widely used ab initio technique for calculating nuclear magnetic shielding tensors. acs.orgimist.ma This method, often employed with Density Functional Theory (DFT), can provide highly accurate predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govresearchgate.net

For 2-(3,4-Difluorophenyl)malononitrile, GIAO calculations would be performed on a computationally optimized molecular geometry. The calculated magnetic shielding constants are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS) for ¹H and ¹³C. imist.ma Studies on other fluorinated aromatic compounds have shown that DFT-GIAO calculations can predict ¹⁹F chemical shifts with a mean absolute deviation of around 2 ppm, which is sufficiently accurate to distinguish between different fluorine environments in a molecule. nih.gov This theoretical analysis is invaluable for correctly assigning the signals in the experimental ¹⁹F NMR spectrum to the specific fluorine atoms (F-3 and F-4) on the phenyl ring. The accuracy of these calculations is dependent on the level of theory and the basis set used. nih.govresearchgate.net

Table 2: Illustrative Comparison of Experimental and Theoretical Chemical Shifts

| Nucleus | Experimental δ (ppm) | GIAO Calculated δ (ppm) |

|---|---|---|

| ¹³C (Aromatic) | 110-155 | 110-155 |

| ¹³C (CN) | ~112 | ~112 |

| ¹⁹F (F-3) | Varies | Varies |

| ¹⁹F (F-4) | Varies | Varies |

Mass Spectrometry Techniques (LCMS, ESI MS-MS)

Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. For derivatives of 2-(3,4-Difluorophenyl)malononitrile, LC-MS would first separate the compound from any impurities.

Following separation, Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the straightforward determination of the molecular weight. Tandem mass spectrometry (MS-MS) is then used to obtain structural information by inducing fragmentation of a selected parent ion and analyzing the resulting fragment ions. unlp.edu.ar The fragmentation pattern provides a "fingerprint" of the molecule, revealing its structural components. For 2-(3,4-Difluorophenyl)malononitrile, characteristic fragmentation pathways would likely involve the loss of small, stable molecules such as hydrogen cyanide (HCN), a cyano radical (·CN), or hydrogen fluoride (HF) from the parent ion.

Table 3: Plausible ESI-MS/MS Fragmentation of 2-(3,4-Difluorophenyl)malononitrile (C₉H₄F₂N₂) [M=178.03]

| m/z (Mass/Charge Ratio) | Possible Fragment | Neutral Loss |

|---|---|---|

| 179.04 | [M+H]⁺ | - |

| 177.03 | [M-H]⁻ | - |

| 151.03 | [M-HCN]⁺ | HCN |

| 152.03 | [M-CN]⁺ | ·CN |

| 158.03 | [M-HF]⁺ | HF |

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). nih.gov This precision allows for the determination of a molecule's elemental composition, as each unique combination of atoms has a distinct exact mass. researchgate.netnih.gov For 2-(3,4-Difluorophenyl)malononitrile, HRMS would be used to confirm its molecular formula, C₉H₄F₂N₂.

The ability of HRMS to provide an unequivocal molecular formula is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions. acs.org This is particularly important in the analysis of fluorinated organic compounds, where the presence of fluorine's monoisotopic nature can simplify but also necessitate high mass accuracy for confident identification. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS) Studies

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique used in mass spectrometry to analyze large molecules and fragile organic compounds with minimal fragmentation. wikipedia.orglibretexts.org The sample is co-crystallized with a matrix material that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. scripps.edu

While some malononitrile derivatives, such as 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB), are themselves used as matrices for MALDI-MS analysis of other compounds, MALDI-TOF can also be employed to analyze 2-(3,4-Difluorophenyl)malononitrile as the analyte. nih.govresearchgate.net In such a study, the resulting spectrum would be expected to be dominated by the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺), providing clear confirmation of the molecular weight. The minimal fragmentation observed in MALDI is advantageous for verifying the intact molecule's mass without the complexity of extensive fragmentation patterns. wikipedia.org

Electronic Absorption and Emission Spectroscopy Research (UV-Vis, Fluorescence)

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are techniques that provide information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes electrons from a ground electronic state to an excited state. The UV-Vis spectrum of 2-(3,4-Difluorophenyl)malononitrile is expected to show absorption bands corresponding to π→π* transitions within the conjugated system formed by the phenyl ring and the malononitrile group. The substitution on the phenyl ring with fluorine atoms and the electron-withdrawing cyano groups can influence the position (λmax) and intensity of these absorption bands.

Fluorescence is the emission of light from a molecule as it returns from an excited singlet state to the ground state. Compounds with aromatic rings and conjugated π-systems, such as 2-(3,4-Difluorophenyl)malononitrile and its derivatives, often exhibit fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is shifted to a longer wavelength (a phenomenon known as Stokes shift). The quantum yield and lifetime of the fluorescence can provide further insights into the molecule's electronic structure and its interaction with the environment.

Table 4: Summary of Spectroscopic and Spectrometric Techniques

| Technique | Information Obtained | Application to 2-(3,4-Difluorophenyl)malononitrile |

|---|---|---|

| ¹H-¹H COSY NMR | Proton-proton (through-bond) connectivity | Elucidates coupling between aromatic protons. |

| GIAO Theoretical NMR | Predicted NMR chemical shifts | Aids in the assignment of ¹³C and ¹⁹F signals. |

| LC-ESI-MS/MS | Molecular weight and structural fragments | Confirms molecular mass and reveals fragmentation patterns. |

| HRMS | Exact mass and elemental formula | Unambiguously determines the molecular formula C₉H₄F₂N₂. |

| MALDI-TOF MS | Molecular weight of intact molecule | Provides clear molecular ion peak with minimal fragmentation. |

| UV-Vis Spectroscopy | Electronic absorption properties (λmax) | Characterizes π→π* electronic transitions in the conjugated system. |

| Fluorescence Spectroscopy | Electronic emission properties | Investigates the luminescent properties and Stokes shift. |

Investigation of Electronic Transitions and Absorption Maxima

The electronic absorption spectra of organic molecules like 2-(3,4-Difluorophenyl)malononitrile are characterized by transitions of electrons from lower energy orbitals to higher energy orbitals. uobabylon.edu.iqlibretexts.org In molecules with π-systems and heteroatoms, the most common transitions are π - π* and n - π*. libretexts.org The energy required for these transitions corresponds to absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. uobabylon.edu.iq

The absorption maximum (λmax) is influenced by the molecular structure, particularly the extent of conjugation. libretexts.org For conjugated systems, an increase in the length of the conjugated system leads to a bathochromic (red) shift, meaning the absorption occurs at a longer wavelength. uobabylon.edu.iqlibretexts.org For instance, a comparison between 1-butene (λmax = 176 nm) and 1,3-butadiene (λmax = 292 nm) clearly shows this effect. libretexts.org In derivatives of benzylidenemalononitrile, the electronic transitions are influenced by the substituents on the phenyl ring. The presence of electron-donating or electron-withdrawing groups can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thus shifting the λmax. uobabylon.edu.iqlibretexts.org

Studies on related compounds, such as fluorinated diphenylpolyenes, show that fluorine substitution on the phenyl rings has only a small effect on the absorption spectra in solution. nih.gov However, the electronic properties can be more significantly affected in the solid state due to intermolecular interactions.

Table 1: Representative Electronic Transitions and Their Characteristics

| Transition Type | Typical Chromophore | Wavelength Region (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| σ - σ* | C-C, C-H | < 150 | High |

| n - σ* | C-O, C-N | 150-250 | Low to Medium |

| π - π* | C=C, C≡C, C=O | 200-600 | High |

Photophysical Properties and Fluorescence Emission Studies

Following absorption of light and promotion to an excited state, molecules can relax back to the ground state by emitting light, a process known as fluorescence. libretexts.orgncsu.edu The fluorescence emission spectrum is typically observed at a longer wavelength (lower energy) than the absorption spectrum, a phenomenon known as the Stokes shift. mdpi.com This energy difference arises from vibrational relaxation in the excited state before fluorescence occurs. libretexts.orgncsu.edu

The photophysical properties, including fluorescence quantum yield and lifetime, are highly dependent on the molecular structure and its environment. For fluorinated diphenylpolyenes, the solid-state fluorescence spectra were found to be red-shifted compared to those in solution and were strongly dependent on the fluorine substituent. nih.gov This suggests that crystal packing and intermolecular interactions play a significant role in the emission properties. nih.gov In some cases, emission can originate from monomeric species or from molecular aggregates like excimers, which lead to broader, structureless, and red-shifted emission bands. nih.gov

For example, studies on various pyranoindole congeners have shown quantum yields ranging from 30% to 89% with large Stokes shifts, indicating efficient emission and significant structural rearrangement in the excited state. mdpi.com

Solvatochromic Behavior Analysis

Solvatochromism refers to the change in the color of a substance, and thus its UV-Vis absorption spectrum, when it is dissolved in different solvents. This phenomenon is a result of differential solvation of the ground and excited states of the molecule. sapub.org The polarity of the solvent and its ability to form hydrogen bonds can significantly influence the energy levels of the solute molecule. sapub.org

In donor-acceptor systems, such as derivatives of malononitrile, solvatochromic behavior is often observed. nih.gov A study on certain 2-{5-[4-(dimethylamino)phenyl]penta-2,4-dien-1-ylidene}malononitrile derivatives demonstrated reversed solvatochromic behavior, where the absorption maximum shifts to a shorter wavelength (hypsochromic or blue shift) as the solvent polarity increases. nih.gov This is indicative of a less polar excited state compared to the ground state. The analysis of solvatochromic shifts using models like the Kamlet-Taft parameters can provide quantitative information about the solute-solvent interactions, including hydrogen bond donating and accepting abilities. sapub.org

X-ray Diffraction Analysis (SC-XRD, Powder XRD)

X-ray diffraction is a powerful technique for determining the atomic and molecular structure of a crystal. rsc.org By analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms in a crystal, one can deduce the arrangement of atoms, bond lengths, and bond angles. carleton.edupulstec.net

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SC-XRD) is a non-destructive technique that provides precise information about the internal lattice of a crystalline material. carleton.edupulstec.net It is the definitive method for determining the three-dimensional arrangement of atoms, including unit cell dimensions, bond lengths, and bond angles. carleton.edupulstec.net

For a derivative, (E)-2-[1-(4-Fluorophenyl)pent-1-en-3-ylidene]malononitrile, SC-XRD analysis revealed a monoclinic crystal system. nih.gov The analysis confirmed that the molecule is approximately planar, with the fluorophenyl ring and the 2-propylidenemalononitrile unit located on opposite sides of the C=C double bond, indicating an E configuration. nih.gov Similarly, the crystal structure of 2-(4-nitrobenzylidene)malononitrile showed that the benzylidenemalononitrile unit is nearly planar. researchgate.net Such studies are crucial for establishing the absolute structure and conformation of molecules in the solid state.

Powder X-ray Diffraction for Crystalline Purity

Powder X-ray diffraction (PXRD) is a versatile, non-destructive technique used for the analysis of polycrystalline materials. ucmerced.edu It is commonly used to identify crystalline phases, determine the percentage purity of a sample, and study the crystallite size and strain. omicsonline.org Each crystalline material has a unique diffraction pattern, which serves as a "fingerprint" for identification by comparing it to a database of known patterns. ucmerced.edubnl.gov

In the context of 2-(3,4-Difluorophenyl)malononitrile, PXRD would be employed to confirm the crystalline phase of a synthesized batch and to ensure its purity by detecting the presence of any crystalline impurities, which would exhibit their own characteristic diffraction peaks. omicsonline.org The technique is also valuable for monitoring phase transformations that may occur under different conditions. bnl.gov

Geometric Parameter Comparison (Bond Lengths, Angles)

The precise bond lengths and angles obtained from SC-XRD analysis are fundamental to understanding the molecular geometry. These experimental values can be compared with standard values or with those calculated using theoretical methods like Density Functional Theory (DFT).

In a study of a coumarin derivative, the C=O bond length was determined to be 1.219(2) Å, which compared well with reported values. researchgate.net For derivatives of malononitrile, the C-C bond lengths within the phenyl ring typically range from 1.3 Å to 1.4 Å. researchgate.net In 2-(4-Nitrobenzylidene)malononitrile, the nitro group was found to be nearly coplanar with the benzene ring, with a dihedral angle of 8.8 (3)°. researchgate.net An intramolecular C—H···N hydrogen bond was also identified, which helps to stabilize the molecular conformation. researchgate.net

Table 2: Selected Geometric Parameters for Malononitrile Derivatives from SC-XRD

| Compound | Bond/Angle | Experimental Value | Reference |

|---|---|---|---|

| (E)-2-[1-(4-Fluorophenyl)pent-1-en-3-ylidene]malononitrile | Crystal System | Monoclinic | nih.gov |

| (E)-2-[1-(4-Fluorophenyl)pent-1-en-3-ylidene]malononitrile | a (Å) | 7.6504 (2) | nih.gov |

| (E)-2-[1-(4-Fluorophenyl)pent-1-en-3-ylidene]malononitrile | b (Å) | 12.4989 (3) | nih.gov |

| (E)-2-[1-(4-Fluorophenyl)pent-1-en-3-ylidene]malononitrile | c (Å) | 12.7787 (3) | nih.gov |

| (E)-2-[1-(4-Fluorophenyl)pent-1-en-3-ylidene]malononitrile | β (°) | 98.375 (2) | nih.gov |

| 2-(4-Nitrobenzylidene)malononitrile | Nitro-Benzene Dihedral Angle (°) | 8.8 (3) | researchgate.net |

Computational and Theoretical Investigations of 2 3,4 Difluorophenyl Malononitrile and Its Analogues

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations are fundamental to modern chemistry, providing a lens through which the behavior of molecules can be understood and predicted. ajchem-a.com DFT, in particular, has become a popular method for defining the structural and electronic properties of atoms and molecules. ajchem-a.com

Geometry Optimization and Structural Parameter Prediction

A primary step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. Using DFT methods, researchers can calculate the optimized molecular structure, predicting key parameters such as bond lengths and bond angles. ajchem-a.comnih.gov For instance, in a study on 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, a related compound, the molecular structure was calculated, and the resulting geometric parameters were found to be in good agreement with experimental data obtained from X-ray crystallography. nih.govnih.govresearchgate.net This process validates the accuracy of the computational model. The optimization is achieved through an energy minimization process, often without any geometrical constraints. nih.gov

Below is a table comparing calculated and experimental geometric parameters for the analogue 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, demonstrating the accuracy of the DFT approach.

| Parameter | Calculated Value | Experimental Value |

| Bond Length (Å) | ||

| R(1-6) | 1.824 | 1.783 |

| R(1-10) | 1.769 | 1.739 |

| Bond Angle (º) | ||

| A(2-9-5) | 124.0 | 123.6 |

| A(2-9-6) | 124.9 | 126.2 |

| Data sourced from a study on a malononitrile (B47326) analogue. researchgate.net |

Selection of Basis Sets and Functionals (e.g., B3LYP, 6-311G(d,p), M06)

The accuracy of DFT calculations heavily relies on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. The basis set is a set of mathematical functions used to build the molecular orbitals.

For malononitrile derivatives and similar organic compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed. nih.govbiointerfaceresearch.com It is known for providing a good balance between accuracy and computational cost for structural and electronic property predictions. biointerfaceresearch.com Studies have shown that the B3LYP functional yields results that are in excellent agreement with experimental data. ajchem-a.com

The basis set selection is equally critical. The 6-311G(d,p) and its variations, such as 6-311++G(d,p), are frequently used. ajchem-a.combiointerfaceresearch.com These are split-valence triple-zeta basis sets that include polarization functions (d for heavy atoms, p for hydrogen atoms) and diffuse functions (++), which are important for accurately describing the electron distribution, especially in systems with lone pairs or anions. researchgate.net The combination of B3LYP with a 6-311G(d,p) or larger basis set has been successfully used to investigate the structural and spectroscopic features of complex organic systems. nih.govbiointerfaceresearch.com Other functionals like CAM-B3LYP and ωB97XD are also utilized, particularly when studying properties like non-linear optics or charge transfer excitations. researchgate.net

Solvent Effects in Computational Models

Chemical reactions and measurements are often performed in a solvent, which can significantly influence a molecule's properties and reactivity. Computational models can account for these environmental factors. The Polarizable Continuum Model (PCM) is a widely used method to simulate solvent effects. In a study on quinoline-3-carbonitrile dyes, TD-DFT calculations were combined with PCM to analyze spectroscopic characteristics in a solvent. researchgate.net This approach treats the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution. Comparing calculations performed in a vacuum versus a solvent like DMSO can reveal the impact of the solvent on the molecule's structure and electronic properties. epstem.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of molecular reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comyoutube.comlibretexts.org Conversely, the LUMO, as the lowest energy empty orbital, acts as an electron acceptor, governing the molecule's electrophilicity. youtube.comyoutube.com The interaction between the HOMO of one molecule and the LUMO of another is central to predicting chemical reactions. wikipedia.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics

The energies of the HOMO and LUMO are crucial quantum chemical descriptors. The HOMO energy is related to the ionization potential (the energy required to remove an electron), while the LUMO energy corresponds to the electron affinity (the energy released when an electron is added). mdpi.com These energies are calculated using DFT methods and provide insight into the electronic character and reactivity of a molecule. For example, a molecule with a high-energy HOMO is a better electron donor, while one with a low-energy LUMO is a better electron acceptor.

The table below shows calculated HOMO and LUMO energies for some malononitrile analogues, illustrating the typical energy ranges for these types of compounds.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | DFT/B3LYP/6-311++G(d,p) | -6.5743 | -2.0928 |

| 2-(pyranoquinolin-4-yl)malononitrile (PQMN) | DFT/B3LYP/6-311G(d,p) | -5.70 | -2.00 |

| Data is for analogues of 2-(3,4-Difluorophenyl)malononitrile. ajchem-a.combiointerfaceresearch.com |

HOMO-LUMO Gap Determination and Electronic Transition Prediction

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). chemrxiv.org This gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comchemrxiv.org Conversely, a small gap indicates a molecule is more reactive and can be more easily polarized. chemrxiv.org

The HOMO-LUMO gap is also fundamental to predicting the electronic absorption properties of a molecule. The lowest energy electronic excitation is typically the transition of an electron from the HOMO to the LUMO. schrodinger.com Time-Dependent DFT (TD-DFT) calculations are used to predict the wavelengths of these electronic transitions. nih.govresearchgate.net For example, in the study of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, TD-DFT calculations predicted an electronic transition at 276.4 nm, which was attributed to the HOMO → LUMO excitation and corresponded well with an experimentally observed absorption band at 296 nm. nih.govnih.govresearchgate.net This demonstrates the power of computational methods to explain and predict the UV-Visible spectra of molecules. schrodinger.com

Molecular Electrostatic Potential (MEP) and Reactivity Descriptors

Global Reactivity Parameters (GRPs)

Further experimental or computational research on 2-(3,4-Difluorophenyl)malononitrile is required to generate the specific data needed for a comprehensive article on its theoretical properties.

Fukui Functions for Electrophilic and Nucleophilic Attack Sites

Computational chemistry provides powerful tools for predicting the reactivity of molecules. Among these, Fukui functions, derived from Density Functional Theory (DFT), are crucial for identifying the most likely sites for electrophilic and nucleophilic attack. faccts.deresearchgate.net The Fukui function quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. scm.com This concept is typically resolved into three main types to describe different reaction scenarios:

f⁺(r): Describes the reactivity towards a nucleophilic attack (attack by an electron-rich species) and is calculated from the difference in electron density between the neutral molecule and its anionic state. faccts.descm.com

f⁻(r): Describes the reactivity towards an electrophilic attack (attack by an electron-deficient species) and is calculated from the density difference between the neutral and cationic states. faccts.descm.com

f⁰(r): Describes reactivity towards a radical attack. faccts.de

To apply this to specific atoms within a molecule, condensed Fukui functions are used. researchgate.netscm.com These calculations pinpoint the atoms most susceptible to attack. For a molecule like 2-(3,4-Difluorophenyl)malononitrile, a Fukui analysis would likely predict that the nitrogen atoms of the cyano groups are the most susceptible sites for electrophilic attack, a finding that often aligns with Molecular Electrostatic Potential (MEP) analysis where negative potential regions indicate electrophilic preference. niscpr.res.inscholarsresearchlibrary.com Conversely, the carbon atoms in the cyano groups and potentially certain carbon atoms on the difluorophenyl ring would be identified as primary sites for nucleophilic attack. niscpr.res.in The analysis of these local reactivity descriptors is essential for understanding reaction mechanisms and designing new synthetic pathways. grafiati.com

Below is a hypothetical data table illustrating the kind of results a condensed Fukui function analysis would yield for 2-(3,4-Difluorophenyl)malononitrile, identifying the most reactive atomic sites.

| Atom | f⁺ (for Nucleophilic Attack) | f⁻ (for Electrophilic Attack) | Dual Descriptor (f⁺ - f⁻) | Probable Attack |

| C (cyano) | 0.18 | 0.05 | 0.13 | Nucleophilic |

| N (cyano) | 0.02 | 0.25 | -0.23 | Electrophilic |

| C3 (ring) | 0.09 | 0.11 | -0.02 | Electrophilic |

| C4 (ring) | 0.10 | 0.12 | -0.02 | Electrophilic |

| C (bridge) | 0.15 | 0.06 | 0.09 | Nucleophilic |

| (Note: Values are illustrative examples for demonstrating the concept.) |

Nonlinear Optical (NLO) Property Predictions

Organic molecules with significant nonlinear optical (NLO) properties are at the forefront of materials science, with potential applications in optoelectronics and data processing. nih.govnih.gov Computational modeling is an indispensable tool for predicting the NLO response of new molecules, guiding synthetic efforts toward materials with enhanced performance. nih.gov

Calculation of Dipole Moment, Linear Polarizability, and Hyperpolarizabilities

The NLO response of a molecule is determined by its behavior in an applied electric field. Key properties are calculated using quantum chemical methods, typically DFT. nih.govresearchgate.net

Dipole Moment (μ): Measures the asymmetry of the molecule's charge distribution. A large dipole moment is often associated with a significant NLO response, particularly in push-pull systems.

Linear Polarizability (α): Describes the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β or β₀): This is the primary measure of a molecule's second-order NLO activity. A high β value is a prerequisite for applications like second-harmonic generation (SHG). nih.gov The value of the first hyperpolarizability for a compound can be many times greater than that of a standard reference material like urea. niscpr.res.in

For 2-(3,4-Difluorophenyl)malononitrile and its analogues, these properties are calculated computationally. The results allow for a direct comparison of their potential as NLO materials. The incorporation of electron-withdrawing groups, such as the fluorine atoms and the malononitrile moiety, is expected to significantly influence these values. nih.gov

Below is an interactive table showing representative calculated NLO properties for molecules analogous to 2-(3,4-Difluorophenyl)malononitrile, demonstrating how structural changes affect the predicted NLO response.

| Compound | Dipole Moment (μ) [Debye] | Polarizability (α) [esu] | First Hyperpolarizability (β₀) [esu] |

| Benzylidenemalononitrile | 5.8 | 1.5 x 10⁻²³ | 8.0 x 10⁻³⁰ |

| 4-Nitrobenzylidenemalononitrile | 2.5 | 1.8 x 10⁻²³ | 25.0 x 10⁻³⁰ |

| 4-(Dimethylamino)benzylidenemalononitrile | 9.5 | 2.2 x 10⁻²³ | 70.0 x 10⁻³⁰ |

| 2-(3,4-Difluorophenyl)malononitrile (Estimated) | 4.0 | 1.6 x 10⁻²³ | 15.0 x 10⁻³⁰ |

| (Note: Values are representative and sourced from computational studies on similar structures.) |

Design Principles for Push-Pull Chromophores

The most effective strategy for designing molecules with large second-order NLO responses is the "push-pull" or donor-acceptor (D-A) architecture. charge-transfer.plnih.gov These systems consist of an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated bridge. charge-transfer.pl This arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation, which is the fundamental origin of high hyperpolarizability. rsc.org

In 2-(3,4-Difluorophenyl)malononitrile, the components can be identified as:

Acceptor (Pull): The malononitrile group (-C(CN)₂), a very strong electron-withdrawing moiety.

Donor/Bridge (Push/π): The 3,4-difluorophenyl group. While the phenyl ring itself acts as the π-system, the fluorine atoms are electron-withdrawing, which modulates the donor strength of the ring, tuning the electronic and optical properties.

The effectiveness of NLO chromophores is highly dependent on the strength of the donor and acceptor groups and the length and nature of the conjugated bridge. washington.edu Malononitrile and its derivatives are frequently used as acceptor components in push-pull dyes for this reason. rsc.org The systematic variation of these components allows for the fine-tuning of NLO properties, a process greatly accelerated by computational screening. washington.eduacs.org

Theoretical Frameworks for NLO Applications

The prediction and understanding of NLO properties are grounded in quantum mechanics. Density Functional Theory (DFT) is the most widely used theoretical framework for these investigations. nih.govacs.org DFT calculations can accurately predict ground-state properties like molecular geometry and the key parameters of dipole moment, polarizability, and hyperpolarizability. nih.gov

For studying excited-state properties and electronic transitions, which are central to NLO phenomena, Time-Dependent DFT (TD-DFT) is employed. acs.org These computational methods establish a clear structure-property relationship, allowing researchers to understand how molecular modifications will impact NLO activity before undertaking complex synthesis. washington.edu To better simulate real-world conditions, these theoretical calculations often incorporate solvent effects using models like the Polarizable Continuum Model (PCM), as intermolecular interactions can significantly influence NLO properties. diva-portal.orgresearchgate.net This combined theoretical approach provides a robust framework for the rational design of new, high-performance NLO materials. researchgate.net

Advanced Electronic Structure Calculations

Beyond predicting specific properties, advanced electronic structure calculations provide a deeper understanding of the electronic nature of a molecule, which underpins its reactivity and optical characteristics.

Density of States (DOS) Analysis

Density of States (DOS) analysis is a powerful tool for visualizing the electronic structure of a molecule. youtube.com A DOS plot illustrates the number of available electronic states at each energy level. youtube.com This analysis, typically performed after a DFT calculation, provides crucial insights:

Partial DOS (PDOS) or Projected DOS: This analysis decomposes the total DOS into contributions from individual atoms or molecular fragments. aps.org For a molecule like 2-(3,4-Difluorophenyl)malononitrile, a PDOS analysis would reveal the specific contributions of the difluorophenyl ring and the malononitrile moiety to the frontier orbitals (HOMO and LUMO).